2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound featuring a pyridazinone core, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazinone core, followed by the introduction of the naphthalene and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(5-methylisoxazol-3-yl)acetamide
- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Uniqueness
Compared to similar compounds, 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(2)18-9-11-22(12-10-18)26-24(29)16-28-25(30)14-13-23(27-28)21-8-7-19-5-3-4-6-20(19)15-21/h3-15,17H,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELRFZDWGQYKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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